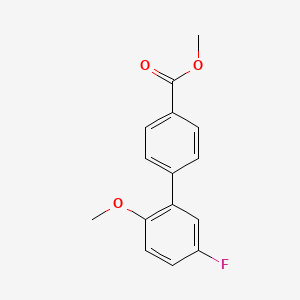

Methyl 4-(5-fluoro-2-methoxyphenyl)benzoate

CAS No.: 1355246-83-1

Cat. No.: VC2850617

Molecular Formula: C15H13FO3

Molecular Weight: 260.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1355246-83-1 |

|---|---|

| Molecular Formula | C15H13FO3 |

| Molecular Weight | 260.26 g/mol |

| IUPAC Name | methyl 4-(5-fluoro-2-methoxyphenyl)benzoate |

| Standard InChI | InChI=1S/C15H13FO3/c1-18-14-8-7-12(16)9-13(14)10-3-5-11(6-4-10)15(17)19-2/h3-9H,1-2H3 |

| Standard InChI Key | CPEBTCDECJGSMF-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)F)C2=CC=C(C=C2)C(=O)OC |

| Canonical SMILES | COC1=C(C=C(C=C1)F)C2=CC=C(C=C2)C(=O)OC |

Introduction

Synthesis

The synthesis of methyl 4-(5-fluoro-2-methoxyphenyl)benzoate typically involves esterification reactions or coupling strategies to introduce the biphenyl framework. While specific methods for this compound are not explicitly detailed in the sources, similar compounds are synthesized using the following steps:

-

Preparation of Biphenyl Core: A Suzuki coupling reaction between a halogenated benzoic acid derivative and a fluorinated methoxybenzene is often employed.

-

Esterification: The carboxylic acid group on the biphenyl core is converted to a methyl ester using reagents like methanol and sulfuric acid or other esterification catalysts.

These methods ensure high yields and purity, suitable for further applications in research or industry.

Applications

Methyl 4-(5-fluoro-2-methoxyphenyl)benzoate's structural features make it potentially useful in various fields:

-

Pharmaceutical Research: The compound's fluorinated aromatic structure suggests potential utility in drug discovery, particularly as a scaffold for designing bioactive molecules.

-

Material Science: Fluorinated aromatic esters are often used in developing advanced materials due to their thermal stability and unique electronic properties.

-

Chemical Intermediates: The compound can serve as an intermediate for synthesizing more complex molecules, including agrochemicals or specialty chemicals.

Structural Features

The molecular structure of methyl 4-(5-fluoro-2-methoxyphenyl)benzoate includes:

-

Fluorine Substitution: Enhances metabolic stability and binding affinity in biological systems.

-

Methoxy Group: Contributes to electron-donating effects, influencing reactivity.

-

Ester Functional Group: Provides versatility for chemical modifications.

These features make the compound an attractive candidate for further functionalization or application in synthetic chemistry.

Comparative Data Table

To understand its position among related compounds, here’s a comparison:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| Methyl 4-(5-fluoro-2-methoxyphenyl)benzoate | 278.25 | Fluorine, Methoxy, Ester | |

| Methyl 5-(2-Fluoro-4-nitrophenyl)benzoate | ~275 | Fluorine, Nitro, Ester | |

| Methyl (2Z)-2-(2-fluoro-4-methoxybenzylidene)-carboxylate | ~450 | Fluorine, Methoxy |

This table highlights how variations in substitution patterns affect molecular weight and functionality.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume